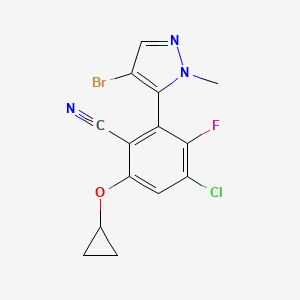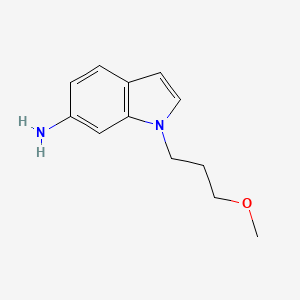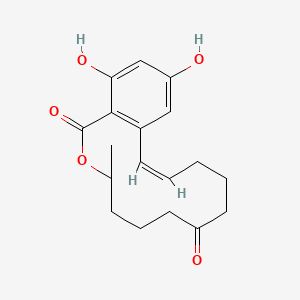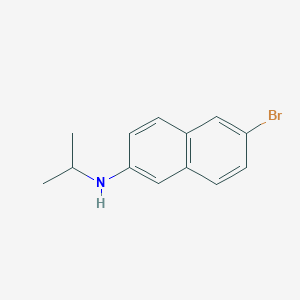
2-(4-bromo-1-methyl-1H-pyrazol-5-yl)-4-chloro-6-cyclopropoxy-3-fluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-1-methyl-1H-pyrazol-5-yl)-4-chloro-6-cyclopropoxy-3-fluorobenzonitrile is a complex organic compound with a unique structure that includes a pyrazole ring, a benzonitrile moiety, and various halogen and alkoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)-4-chloro-6-cyclopropoxy-3-fluorobenzonitrile typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromo substituent.
Nitrile Formation: The benzonitrile moiety can be introduced through a nucleophilic substitution reaction using a suitable nitrile precursor.
Cyclopropoxylation: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction using a cyclopropyl halide.
Fluorination and Chlorination:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-1-methyl-1H-pyrazol-5-yl)-4-chloro-6-cyclopropoxy-3-fluorobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The halogen substituents (bromo, chloro, and fluoro) can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the benzonitrile moiety.
Cyclization Reactions: The cyclopropoxy group can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various alkyl halides.
Oxidation: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound.
Scientific Research Applications
2-(4-bromo-1-methyl-1H-pyrazol-5-yl)-4-chloro-6-cyclopropoxy-3-fluorobenzonitrile has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Agrochemicals: It can be used in the development of new pesticides or herbicides due to its potential biological activity.
Material Science: The compound can be used in the synthesis of advanced materials with unique properties, such as polymers or liquid crystals.
Mechanism of Action
The mechanism of action of 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)-4-chloro-6-cyclopropoxy-3-fluorobenzonitrile depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes, receptors, or ion channels. The presence of multiple halogen and alkoxy substituents can enhance its binding affinity and selectivity for these targets. The compound may also participate in various biochemical pathways, leading to its desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromo-1-methyl-1H-pyrazol-5-yl)acetonitrile: A simpler derivative with a similar pyrazole ring structure.
4-bromo-1-methyl-1H-pyrazole: A basic pyrazole derivative without the additional substituents.
4-chloro-3-fluorobenzonitrile: A benzonitrile derivative with similar halogen substituents.
Uniqueness
2-(4-bromo-1-methyl-1H-pyrazol-5-yl)-4-chloro-6-cyclopropoxy-3-fluorobenzonitrile is unique due to its combination of multiple functional groups, which can impart distinct chemical and biological properties. The presence of the cyclopropoxy group, along with the halogen and nitrile substituents, makes it a versatile compound for various applications in scientific research.
Properties
Molecular Formula |
C14H10BrClFN3O |
|---|---|
Molecular Weight |
370.60 g/mol |
IUPAC Name |
2-(4-bromo-2-methylpyrazol-3-yl)-4-chloro-6-cyclopropyloxy-3-fluorobenzonitrile |
InChI |
InChI=1S/C14H10BrClFN3O/c1-20-14(9(15)6-19-20)12-8(5-18)11(21-7-2-3-7)4-10(16)13(12)17/h4,6-7H,2-3H2,1H3 |
InChI Key |
WMQUQMQPCWAPBJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Br)C2=C(C(=CC(=C2F)Cl)OC3CC3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[5-(6-Aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12082125.png)







![Pyrano[2,3-c]pyrazole-5-carbonitrile, 3,6-diamino-1,4-dihydro-4-phenyl-](/img/structure/B12082165.png)
